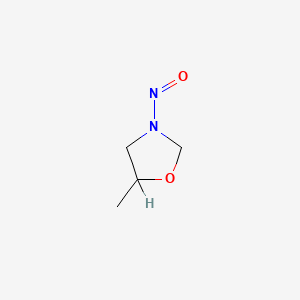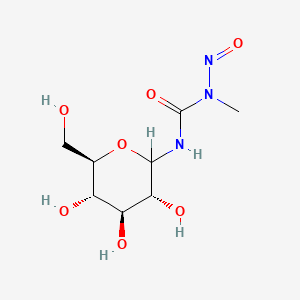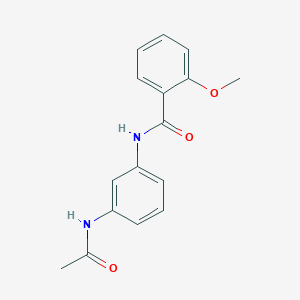![molecular formula C23H20N2O4S B1201316 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid CAS No. 101001-72-3](/img/structure/B1201316.png)
2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid
Übersicht
Beschreibung
Desethyl KBT-3022 ist eine chemische Verbindung mit der Summenformel C23H20N2O4S und einem Molekulargewicht von 420,48 g/mol . Es ist der Hauptmetabolit des Antithrombozytenmittels KBT-3022 . Diese Verbindung hat ein erhebliches Potenzial bei der Hemmung der Thrombozytenaggregation gezeigt, was sie zu einem wertvollen Forschungsobjekt im Bereich der Pharmakologie macht .
Herstellungsmethoden
Die Synthese von Desethyl KBT-3022 beinhaltet die Umwandlung von KBT-3022 durch eine Reihe chemischer Reaktionen. Die Syntheseroute beinhaltet typischerweise die Entfernung einer Ethylgruppe von KBT-3022, was zur Bildung von Desethyl KBT-3022 führt . Die Reaktionsbedingungen für diesen Prozess umfassen häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um den De-Ethylationsprozess zu erleichtern . Industrielle Produktionsmethoden für Desethyl KBT-3022 sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierung für die großtechnische Produktion .
Vorbereitungsmethoden
The synthesis of Desethyl KBT-3022 involves the conversion of KBT-3022 through a series of chemical reactions. The synthetic route typically includes the removal of an ethyl group from KBT-3022, resulting in the formation of Desethyl KBT-3022 . The reaction conditions for this process often involve the use of specific reagents and catalysts to facilitate the de-ethylation process . Industrial production methods for Desethyl KBT-3022 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
Desethyl KBT-3022 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien für die Oxidation sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien für die Reduktion sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Desethyl KBT-3022 zur Bildung eines Ketons oder eines Aldehyds führen, während die Reduktion einen Alkohol ergeben kann .
Wissenschaftliche Forschungsanwendungen
Desethyl KBT-3022 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Desethyl KBT-3022 kann bei der Entwicklung neuer Arzneimittel und Therapeutika verwendet werden.
Wirkmechanismus
Desethyl KBT-3022 übt seine Wirkung aus, indem es die Thrombozytenaggregation hemmt. Dies erreicht es, indem es spezifische molekulare Signalwege ansteuert, die an der Thrombozytenaktivierung beteiligt sind. Die Verbindung hemmt die Thrombin-induzierte Aggregation von gewaschenen Thrombozyten in konzentrationsabhängiger Weise. Diese Hemmung wird durch die Blockade von Schlüsselrezeptoren und Enzymen erreicht, die am Thrombozytenaktivierungsprozess beteiligt sind.
Wirkmechanismus
Desethyl KBT-3022 exerts its effects by inhibiting platelet aggregation. It achieves this by targeting specific molecular pathways involved in platelet activation. The compound inhibits the thrombin-induced aggregation of washed platelets in a concentration-dependent manner. This inhibition is achieved through the blockade of key receptors and enzymes involved in the platelet activation process.
Vergleich Mit ähnlichen Verbindungen
Desethyl KBT-3022 ist einzigartig in seiner potenten antithrombozytären Aktivität im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
Desethyl KBT-3022 zeichnet sich durch seine spezifische Hemmung der Thrombin-induzierten Thrombozytenaggregation und sein Potenzial für geringere Nebenwirkungen im Vergleich zu anderen Antithrombozytenmitteln aus .
Eigenschaften
IUPAC Name |
2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPVPWIMGZXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143656 | |
| Record name | Desethyl KB 3022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-72-3 | |
| Record name | Desethyl KB 3022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyl KB 3022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1201238.png)




![1,7,9,11-Tetrahydroxy-3-methyl-5,6-dihydrobenzo[a]tetracene-8,13-dione](/img/structure/B1201248.png)


![N-(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1201252.png)
![1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea](/img/structure/B1201255.png)

